Calcium Bis(formyl Homotaurine)

Description

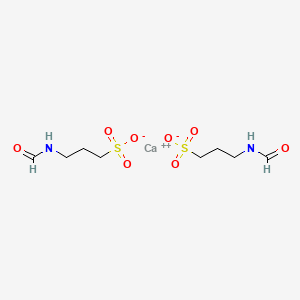

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H16CaN2O8S2 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

calcium;3-formamidopropane-1-sulfonate |

InChI |

InChI=1S/2C4H9NO4S.Ca/c2*6-4-5-2-1-3-10(7,8)9;/h2*4H,1-3H2,(H,5,6)(H,7,8,9);/q;;+2/p-2 |

InChI Key |

MKGDXDBPQJOURM-UHFFFAOYSA-L |

Canonical SMILES |

C(CNC=O)CS(=O)(=O)[O-].C(CNC=O)CS(=O)(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Elucidation of Synthetic Pathways for Calcium Bis(formyl Homotaurine)

The primary synthetic route to Calcium Bis(formyl Homotaurine) is conceptually analogous to that of its well-studied counterpart, Calcium Bis(acetyl Homotaurine) (Acamprosate) nih.govnih.gov. The synthesis can be logically divided into two principal stages: the N-formylation of homotaurine to yield formyl homotaurine, and the subsequent reaction with a calcium source to produce the final salt.

The key precursor for the synthesis is homotaurine (3-aminopropanesulfonic acid). The core of the synthesis lies in the N-formylation of homotaurine's primary amino group. This reaction is a type of acylation. Several formylating agents can theoretically be employed for this transformation.

One potential pathway involves the use of formyl chloride as the acylating agent. While specific literature on its reaction with homotaurine is scarce, a patent for the synthesis of the analogous acetyl derivative explicitly lists formyl chloride as a possible acyl chloride for the reaction rsc.org. The proposed mechanism would involve the nucleophilic attack of the nitrogen atom of homotaurine on the electrophilic carbonyl carbon of formyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed as a byproduct.

An alternative and common method for N-formylation utilizes formic acid researchgate.netorganic-chemistry.orgresearchgate.net. The direct reaction of an amine with formic acid can produce the corresponding formamide (B127407), often requiring dehydrating conditions or activating agents to drive the reaction to completion researchgate.netstle.org. Lewis acids can also be used to catalyze the N-formylation of amines with formic acid researchgate.net. Other formylating agents reported in organic synthesis include acetic formic anhydride (B1165640), chloral, and activated formic esters, although their specific use for homotaurine is not documented stle.orgresearchgate.net.

Following the formation of N-formyl homotaurine, the final step is the salt formation with a suitable calcium source. Calcium hydroxide is a commonly used base for this purpose in the synthesis of analogous compounds like Acamprosate (B196724) sbmu.ac.ir. The reaction involves the neutralization of the sulfonic acid group of two equivalents of N-formyl homotaurine by one equivalent of calcium hydroxide to yield Calcium Bis(formyl Homotaurine).

Table 1: Potential Precursors and Reagents for Synthesis

| Role in Synthesis | Compound/Reagent | Chemical Formula | Rationale/Function |

|---|---|---|---|

| Starting Material | Homotaurine | C₃H₉NO₃S | Provides the core molecular structure. |

| Formylating Agent | Formyl Chloride | CHClO | A reactive acyl chloride for N-formylation. |

| Formylating Agent | Formic Acid | CH₂O₂ | A common and inexpensive formylating agent. |

| Base/Catalyst | Triethylamine | (C₂H₅)₃N | Neutralizes HCl byproduct in formyl chloride reaction. |

| Calcium Source | Calcium Hydroxide | Ca(OH)₂ | Provides the calcium counter-ion for the final salt. |

In a research setting, the optimization of the synthesis of Calcium Bis(formyl Homotaurine) would focus on several key parameters to maximize yield and purity. Drawing parallels from the synthesis of similar compounds, the following factors would be critical:

Choice of Formylating Agent: The reactivity and stability of the formylating agent are paramount. While formyl chloride is highly reactive, it is also unstable and may require careful handling. Formic acid, while more stable, might necessitate catalysts or harsher conditions to achieve high conversion.

Stoichiometry of Reactants: The molar ratios of homotaurine, the formylating agent, and the base (if applicable) would need to be systematically varied to find the optimal balance that maximizes the formation of the desired product while minimizing side reactions.

Reaction Temperature and Time: The temperature profile of the reaction can significantly influence the reaction rate and the formation of impurities. A balance must be struck to ensure a reasonable reaction time without promoting degradation or side reactions. For instance, in related acetylations, reactions are often conducted at moderately elevated temperatures (e.g., 40-45°C) for extended periods (e.g., 20-24 hours) rsc.org.

Solvent Selection: The choice of solvent is crucial for ensuring the solubility of reactants and facilitating the reaction. For the formylation step, aprotic solvents like methylene (B1212753) chloride are often employed rsc.org. For the salt formation and purification, aqueous or mixed aqueous-alcoholic solvent systems are common nih.gov.

Purification Strategy: The purification of the final product is critical for removing unreacted starting materials and by-products. Crystallization is a common method, and the choice of solvent system can greatly impact the purity and crystal form of the final product.

Table 2: Key Parameters for Synthesis Optimization

| Parameter | Variables to Investigate | Potential Impact on Yield and Efficiency |

|---|---|---|

| Formylating Agent | Formyl Chloride, Formic Acid with activators, etc. | Affects reaction rate, conditions required, and by-products. |

| Molar Ratios | Homotaurine:Formylating Agent:Base | Influences conversion efficiency and impurity profile. |

| Temperature | Room temperature to reflux | Impacts reaction kinetics and potential for degradation. |

| Solvent | Aprotic (e.g., CH₂Cl₂) vs. Protic | Affects solubility of reactants and reaction pathway. |

A primary impurity in the synthesis of acylated homotaurine derivatives is the unreacted starting material, homotaurine nih.gov. Due to the similar physicochemical properties of homotaurine calcium and Calcium Bis(acetyl Homotaurine), their separation can be challenging nih.gov. It is highly probable that the same issue exists in the synthesis of Calcium Bis(formyl Homotaurine).

Other potential by-products could arise from side reactions of the formylating agent. For example, if formic acid is used under harsh conditions, it could potentially lead to the formation of degradation products. If formyl chloride is used, incomplete reaction or hydrolysis of the reagent could lead to the presence of formate salts in the final product.

Formic acid itself has been identified as a reactive impurity in pharmaceutical excipients that can lead to the formation of N-formyl degradation products of amine-containing drugs tandfonline.com. This underscores the potential for side reactions if formic acid is present as an impurity or used in excess during the synthesis.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are crucial for the detection and quantification of these impurities researchgate.net.

Development of Novel Synthetic Approaches for Calcium Bis(formyl Homotaurine)

Novel synthetic approaches for Calcium Bis(formyl Homotaurine) could focus on greener and more efficient N-formylation methods. Recent advances in organic synthesis have produced a variety of catalytic systems for N-formylation that avoid the use of stoichiometric and often harsh reagents.

For instance, catalytic methods using molecular iodine with formic acid have been shown to be effective for the N-formylation of a wide range of amines under solvent-free conditions organic-chemistry.org. Another approach involves the use of methanol (B129727) as a C1 source for the N-formylation of amines, catalyzed by ruthenium-based complexes acs.org. These methods offer advantages in terms of atom economy and reduced waste generation.

The application of solid-phase synthesis techniques could also be explored. For example, N-formylation of peptides has been successfully carried out on a solid support by pre-activating formic acid with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) nih.gov. A similar strategy could potentially be adapted for homotaurine.

Synthesis of Isotopic Variants for Mechanistic Probing and Analytical Applications

Isotopically labeled Calcium Bis(formyl Homotaurine) is a valuable tool for mechanistic studies and as an internal standard in analytical methods. The synthesis of deuterated variants is of particular interest.

The most direct approach to synthesizing a deuterated form would be to use a deuterated formylating agent. Formic acid-(formyl-d) is commercially available and could be used in place of unlabeled formic acid in the N-formylation step ckisotopes.com. Alternatively, C-1-deuterated aldehydes can be synthesized through various methods, including photocatalytic hydrogen-deuterium exchange with D₂O nih.govnih.gov. These deuterated aldehydes could then potentially be converted to the corresponding deuterated formylating agents.

The commercial availability of "Calcium Bis(formyl Homotaurine)-d12" suggests that synthetic routes utilizing deuterated precursors have been developed, although the specific details of these syntheses are not publicly available.

Exploration of Calcium Coordination Chemistry in Synthesis

The final step in the synthesis is the formation of the calcium salt. Calcium, as a hard metal ion, has a strong preference for oxygen ligands over nitrogen or sulfur libretexts.org. In Calcium Bis(formyl Homotaurine), the primary coordination sites for the Ca²⁺ ion are the oxygen atoms of the sulfonate groups (-SO₃⁻) of two formyl homotaurine molecules.

The sulfonate group can act as a ligand, and its coordination to metal ions is a balance between direct coordination and hydrogen bonding interactions researchgate.net. In the solid state, calcium sulfonate complexes often form polymeric structures where the sulfonate groups bridge calcium centers researchgate.net. The coordination number of Ca²⁺ is flexible, commonly ranging from 6 to 9, which allows for the formation of various crystal packing arrangements libretexts.orgwikipedia.org.

The formation of the calcium salt is not just a simple neutralization; the coordination of calcium with the sulfonate ligands plays a crucial role in the crystallization and isolation of the final product. The nature of the solvent system during salt formation can influence the coordination sphere of the calcium ion and, consequently, the physical properties of the resulting solid.

Advanced Analytical Methodologies for Structural Confirmation and Quantitative Analysis

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules. While specific NMR data for Calcium Bis(formyl Homotaurine) is not extensively published, the analysis of its structural analogue, Acamprosate (B196724) Calcium (Calcium Bis(acetyl homotaurine)), provides a strong basis for predicting the expected spectral features. sbmu.ac.ir

For Calcium Bis(formyl Homotaurine), ¹H NMR spectroscopy would be expected to reveal the connectivity of the protons within the formyl homotaurine moiety. The proton of the formyl group (CHO) would likely appear as a distinct singlet or a finely coupled multiplet. The methylene (B1212753) groups of the propane (B168953) chain (-CH₂-CH₂-CH₂) would present as multiplets, with their chemical shifts and coupling patterns providing clear evidence of their sequence and proximity to the nitrogen and sulfonate groups.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbon of the formyl group would have a characteristic chemical shift in the aldehydic region. The signals for the three methylene carbons would be distinct, reflecting their different chemical environments.

A comparison of the predicted spectra with that of the well-characterized Acamprosate Calcium would be instrumental. In Acamprosate, the acetyl methyl group provides a sharp singlet in the ¹H NMR spectrum, which would be absent in the spectrum of Calcium Bis(formyl Homotaurine), replaced by the formyl proton signal. sbmu.ac.ir

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the Formyl Homotaurine Anion in D₂O

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| CHO | ~8.0-8.5 (s) | ~160-165 |

| N-CH₂ | ~3.2-3.4 (t) | ~38-42 |

| CH₂-CH₂-CH₂ | ~1.8-2.0 (m) | ~23-27 |

| CH₂-SO₃⁻ | ~2.8-3.0 (t) | ~48-52 |

Note: These are predicted values based on known chemical shift ranges and data from structurally similar compounds. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For Calcium Bis(formyl Homotaurine) (C₈H₁₆CaN₂O₈S₂), the expected exact mass is approximately 372.44 g/mol .

High-resolution mass spectrometry (HR-MS) would be employed to confirm the elemental composition of the molecular ion. Tandem mass spectrometry (MS/MS) experiments would be crucial for structural elucidation. In these experiments, the molecular ion is isolated and fragmented, and the resulting fragment ions are analyzed.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of the Formyl Homotaurine Anion

| m/z (Predicted) | Proposed Fragment Structure |

| 166 | [C₄H₈NO₄S]⁻ (Formyl homotaurine anion) |

| 138 | [C₃H₈NO₃S]⁻ (Loss of CO) |

| 122 | [C₂H₆NSO₃]⁻ (Cleavage of the propyl chain) |

| 80 | [SO₃]⁻ |

Note: These are predicted fragmentation patterns. Actual fragmentation may yield additional or different ions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of specific functional groups.

For Calcium Bis(formyl Homotaurine), IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the formyl group, and the strong, broad absorptions associated with the sulfonate group (S=O stretching).

Raman spectroscopy would also be sensitive to these functional groups, and because it is less susceptible to interference from water, it can be particularly useful for analyzing aqueous samples. The symmetric stretching of the sulfonate group typically gives a strong and sharp Raman band.

Table 3: Expected Characteristic IR and Raman Bands for Calcium Bis(formyl Homotaurine)

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (Amide) | Stretching | 3200-3400 | 3200-3400 |

| C-H (Alkane) | Stretching | 2850-2960 | 2850-2960 |

| C=O (Formyl) | Stretching | 1670-1700 | 1670-1700 |

| N-H (Amide) | Bending | 1510-1550 | 1510-1550 |

| S=O (Sulfonate) | Asymmetric Stretching | ~1200 | Weak or inactive |

| S=O (Sulfonate) | Symmetric Stretching | ~1050 | Strong, ~1050 |

| C-N | Stretching | 1020-1250 | 1020-1250 |

| C-S | Stretching | 600-800 | 600-800 |

Note: The exact positions of the bands can be influenced by the physical state of the sample and intermolecular interactions.

Chromatographic Methods for Purity Assessment and Quantitative Determination

Chromatographic techniques are essential for separating Calcium Bis(formyl Homotaurine) from the active pharmaceutical ingredient (API), Acamprosate, and other impurities, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile impurities in pharmaceutical products. A robust, stability-indicating HPLC method is crucial for the accurate quantification of Calcium Bis(formyl Homotaurine).

Method development would likely start by adapting existing methods for Acamprosate Calcium. sbmu.ac.irijacskros.com A reversed-phase column, such as a C18, is typically used. The mobile phase would likely consist of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile (B52724). The pH of the mobile phase is a critical parameter to ensure good peak shape and resolution from other components. Detection is commonly performed using a UV detector at a low wavelength, such as 205 nm or 210 nm, as the formyl group has a weak chromophore. sbmu.ac.irresearchgate.net

Once developed, the method must be validated according to ICH guidelines (Q2(R1)) to demonstrate its suitability for its intended purpose. This validation would include assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netresearchgate.net

Table 4: Representative HPLC Method Parameters for the Analysis of Calcium Bis(formyl Homotaurine)

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate (B84403) buffer (pH adjusted to ~3.0) : Methanol (e.g., 95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Injection Volume | 20 µL |

Note: These are representative parameters and would require optimization for specific applications.

Gas Chromatography (GC) for Volatile Impurities (if applicable)

Gas Chromatography (GC) is a technique used for the separation and analysis of volatile and thermally stable compounds. Given the salt nature and low volatility of Calcium Bis(formyl Homotaurine), direct analysis by GC is not feasible. However, GC could potentially be employed to analyze for any volatile impurities that may be present in the sample, such as residual solvents from the manufacturing process. The analysis of Calcium Bis(formyl Homotaurine) itself would not be performed by GC.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and sensitive method for monitoring the progress of chemical reactions and for the initial screening of compounds. researchgate.net In the synthesis of Calcium Bis(formyl Homotaurine), TLC is an invaluable tool for qualitatively tracking the conversion of starting materials to the final product.

The principle of TLC involves spotting a small quantity of the reaction mixture onto a stationary phase, typically a silica (B1680970) gel plate, and developing it with a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. For instance, in the synthesis of related compounds like substituted homotaurines, a mobile phase consisting of acetonitrile and water has been utilized. researchgate.net The components are then visualized, often using a staining agent like p-anisaldehyde, which reveals the separated compounds as distinct spots. researchgate.net

By comparing the Retention Factor (Rf) values of the spots in the reaction mixture to those of the starting materials and a pure reference standard of Calcium Bis(formyl Homotaurine), the progress of the reaction can be efficiently monitored. The disappearance of starting material spots and the appearance and intensification of the product spot indicate the progression of the synthesis. This real-time analysis allows for the optimization of reaction conditions such as time, temperature, and catalyst concentration. thieme.de

Table 1: Illustrative TLC Data for Monitoring Homotaurine Derivative Synthesis

| Compound | Rf Value |

| Starting Material (e.g., Homotaurine) | 0.25 |

| Intermediate | 0.45 |

| Calcium Bis(formyl Homotaurine) | 0.60 |

Note: Rf values are illustrative and depend on the specific TLC conditions (stationary phase, mobile phase, temperature).

X-ray Crystallography for Solid-State Structural Analysis and Polymorphism Research

The technique relies on the diffraction of X-rays by the electron clouds of the atoms within a single crystal. The resulting diffraction pattern is unique to the crystal's structure and, through complex mathematical analysis, can be used to generate a three-dimensional model of the molecule. This is crucial for verifying the connectivity of the atoms and the stereochemistry of the compound.

Furthermore, X-ray crystallography is the primary tool for investigating polymorphism, the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a pharmaceutical compound can exhibit varying physical properties, including solubility, dissolution rate, and stability, which can significantly impact its bioavailability and therapeutic efficacy. By analyzing the crystal structure of different batches of Calcium Bis(formyl Homotaurine), it is possible to identify and characterize any existing polymorphs. For example, studies on various calcium-containing compounds have utilized X-ray diffraction to analyze their mineralogical phases. researchgate.net

Elemental Analysis and Stoichiometric Verification Methods

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For Calcium Bis(formyl Homotaurine) (C8H16CaN2O8S2), this method provides quantitative data on the percentage of carbon, hydrogen, nitrogen, and sulfur. pharmaffiliates.com This information is vital for confirming the empirical formula of the synthesized compound and ensuring its purity.

The analysis is typically performed using a combustion method, where a small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion gases (CO2, H2O, N2, and SO2) are then separated and quantified, allowing for the calculation of the percentage of each element in the original sample.

The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Table 2: Theoretical Elemental Composition of Calcium Bis(formyl Homotaurine)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 8 | 96.08 | 25.66% |

| Hydrogen | H | 1.01 | 16 | 16.16 | 4.32% |

| Calcium | Ca | 40.08 | 1 | 40.08 | 10.71% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 7.49% |

| Oxygen | O | 16.00 | 8 | 128.00 | 34.20% |

| Sulfur | S | 32.07 | 2 | 64.14 | 17.18% |

| Total | 372.48 | 100.00% |

Potentiometric and Conductometric Titration Methods for Calcium Content Determination

Potentiometric titration is a highly accurate and precise method for determining the concentration of a specific ion in a solution, in this case, the calcium content in Calcium Bis(formyl Homotaurine). This technique involves the measurement of the potential difference between two electrodes as a titrant of known concentration is added to the sample solution.

For the determination of calcium, a complexometric titration is often employed, using a chelating agent such as ethylenediaminetetraacetic acid (EDTA) as the titrant. mfd.org.mkccri.edu The calcium ions in the sample form a stable complex with the EDTA. An ion-selective electrode (ISE) that is sensitive to calcium ions, or a metal electrode that responds to the change in metal ion concentration, is used as the indicator electrode. mfd.org.mkwur.nl The endpoint of the titration, where all the calcium ions have been complexed by the EDTA, is identified by a sharp change in the measured potential.

The volume of EDTA solution required to reach the endpoint is then used to calculate the amount of calcium in the original sample. This method is widely used in the pharmaceutical industry for the assay of metal ions in active pharmaceutical ingredients. metrohmusa.com

Conductometric titration is another valuable technique for quantifying the calcium content in Calcium Bis(formyl Homotaurine). This method is based on the measurement of the electrical conductivity of the solution as the titrant is added. The conductivity of a solution depends on the concentration and mobility of the ions present.

A study on the estimation of acamprosate calcium, a related compound, utilized conductometric titration with distilled water as the solvent. japsonline.com The method demonstrated linearity over a specific concentration range, indicating its suitability for quantitative analysis. japsonline.com

Table 3: Comparison of Titration Methods for Calcium Determination

| Feature | Potentiometric Titration | Conductometric Titration |

| Principle | Measurement of potential change | Measurement of conductivity change |

| Endpoint Detection | Sharp change in potential | Inflection point in conductivity curve |

| Selectivity | High with ion-selective electrodes | Can be less selective |

| Instrumentation | Potentiometer, Ion-Selective Electrode | Conductometer, Conductivity Cell |

Investigation of Biological Interactions and Preclinical Modulatory Effects

In Vitro Studies on Molecular and Cellular Targets

There is a lack of available scientific data regarding the in vitro effects of Calcium Bis(formyl Homotaurine) on molecular and cellular targets. Consequently, the following sub-sections cannot be populated with specific research findings.

Receptor Binding Affinity and Ligand-Receptor Interaction Profiling

No studies detailing the receptor binding affinity or ligand-receptor interaction profile of Calcium Bis(formyl Homotaurine) were identified.

Enzyme Modulation and Kinetic Characterization of Inhibition or Activation

Information on the modulation of enzymes by Calcium Bis(formyl Homotaurine) and the kinetic characterization of any such interactions is not available in the reviewed literature.

Ion Channel Activity Regulation in Recombinant Expression Systems and Primary Cell Cultures

There are no published studies on the effects of Calcium Bis(formyl Homotaurine) on ion channel activity. Research has been conducted on Acamprosate's lack of direct effect on certain ion channels, but this cannot be extrapolated to its formyl derivative. nih.gov

Modulation of Intracellular Signal Transduction Pathways (e.g., Second Messenger Systems, Kinase Cascades)

The impact of Calcium Bis(formyl Homotaurine) on intracellular signal transduction pathways has not been a subject of published research. While studies have explored the effects of Acamprosate (B196724) on pathways like the ERK/MAPK pathway, similar data for Calcium Bis(formyl Homotaurine) is absent. nih.gov

Effects on Gene Expression and Proteomic Profiles in Defined Cell Lines

There is no available data on how Calcium Bis(formyl Homotaurine) may affect gene expression or proteomic profiles in cell lines. Pharmacoproteomic studies have been conducted for Acamprosate, but not for its formyl-related compound. nih.govnih.gov

Ex Vivo Approaches to Biological System Interactions

No ex vivo studies investigating the interactions of Calcium Bis(formyl Homotaurine) with biological systems could be identified from the available literature.

Brain Slice Electrophysiology for Synaptic Transmission Analysis

There are currently no published studies that have utilized brain slice electrophysiology to analyze the effects of Calcium Bis(formyl Homotaurine) on synaptic transmission. Such studies would be essential to determine if the compound modulates excitatory or inhibitory postsynaptic potentials, alters synaptic plasticity, or affects neuronal excitability. The general role of calcium in synaptic plasticity is well-established, with calcium transients playing a critical role in inducing both long-term potentiation (LTP) and long-term depression (LTD). nih.govnih.gov However, the specific contribution of Calcium Bis(formyl Homotaurine) to these processes remains uninvestigated.

Organ Bath Studies for Receptor Functional Assays

Information regarding organ bath studies to functionally assay the effects of Calcium Bis(formyl Homotaurine) on various receptors is not available in the current scientific literature. These assays would be crucial for understanding if the compound acts as an agonist, antagonist, or modulator at specific receptor subtypes, which could provide insights into its potential mechanisms of action.

Mechanistic Studies in Non-Human Animal Models (Focus on Pathways, Not Therapeutic Outcomes)

Detailed mechanistic studies of Calcium Bis(formyl Homotaurine) in non-human animal models are not documented in publicly accessible research.

Neurochemical Alterations in Specific Brain Regions and Peripheral Tissues

There is no data available on whether the administration of Calcium Bis(formyl Homotaurine) leads to neurochemical alterations in specific brain regions or peripheral tissues. Research in this area would typically involve measuring changes in neurotransmitter levels, their metabolites, or the expression of key enzymes involved in neurotransmitter synthesis and degradation.

Neuroinflammatory Pathway Modulation and Cellular Responses

The potential for Calcium Bis(formyl Homotaurine) to modulate neuroinflammatory pathways and associated cellular responses has not been explored in any published preclinical studies. Investigations into its effects on microglial and astrocyte activation, as well as the production of inflammatory cytokines and chemokines, are absent from the scientific record.

Investigations into Cellular and Synaptic Plasticity Mechanisms

While the parent compound, Acamprosate, is thought to modulate N-methyl-D-aspartate (NMDA) receptor activity and influence cellular and synaptic plasticity, there are no specific studies investigating these mechanisms for Calcium Bis(formyl Homotaurine). nih.govnih.govnih.gov Understanding its impact on signaling cascades, gene expression related to plasticity, and structural synaptic changes is an unaddressed area of research.

Pharmacokinetic and Metabolic Pathway Investigations in Preclinical Species

There is a lack of published data on the pharmacokinetic profile and metabolic pathways of Calcium Bis(formyl Homotaurine) in any preclinical species. Such studies would be fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for interpreting any potential pharmacological effects.

Absorption and Distribution Studies in Animal Models

Studies on the parent compound, Acamprosate, in animal models indicate that its absorption following oral administration is limited. Once absorbed, it exhibits a moderate volume of distribution. Research in rodents and primates suggests that Acamprosate is not bound to plasma proteins. drugbank.comnih.govnih.gov

The distribution of Acamprosate has been a subject of preclinical investigation. For instance, in chronically alcoholized rats, studies have focused on its effects within various brain regions, such as the cortex, hippocampus, thalamus, striatum, and olfactory bulbs, to understand its neuropharmacological activity. nih.gov Animal models have been crucial in demonstrating that Acamprosate can decrease signs of alcohol withdrawal. nih.gov

Biotransformation Pathways and Metabolite Identification in Preclinical Systems

A critical finding from numerous preclinical and clinical studies is that Acamprosate is not metabolized. drugbank.comnih.govnih.govwikipedia.org The compound does not undergo biotransformation in the body. Consequently, there are no metabolic pathways to delineate or metabolites to identify. The compound identified as Calcium Bis(formyl homotaurine) is recognized as "Acamprosate Related Compound B," an impurity associated with the manufacturing of Acamprosate, not a product of its biological processing.

Untargeted global metabolomics studies have been conducted to explore the metabolic changes associated with Acamprosate treatment in the context of alcohol dependence, but these have focused on endogenous metabolites affected by the drug's activity, not on the biotransformation of Acamprosate itself. nih.gov

Excretion Routes and Mass Balance Studies in Animal Models

Consistent with the lack of metabolism, Acamprosate is eliminated from the body unchanged. The primary route of excretion is via the kidneys, with the unchanged drug being recovered in the urine. drugbank.comnih.govnih.gov Some studies suggest a portion of the drug may also be eliminated through biliary excretion. nih.gov Due to its excretion being primarily renal, renal impairment can significantly affect its elimination. nih.govnih.gov Mass balance studies, which are designed to account for the total fate of a drug, would be expected to show that the vast majority of administered Acamprosate is recovered as the parent compound in urine and feces.

Structure-Activity Relationship (SAR) Studies based on Preclinical Findings

Structure-activity relationship (SAR) studies are contingent on the analysis of how chemical structure relates to biological activity, often by comparing the parent drug to its metabolites. Given that Acamprosate is not metabolized, there are no metabolites upon which to base such SAR studies. Therefore, SAR investigations for Acamprosate and its non-existent metabolites, including Calcium Bis(formyl homotaurine) in this context, have not been conducted or reported in the scientific literature.

Research has instead focused on the pharmacological actions of Acamprosate itself, exploring its interaction with neurotransmitter systems like glutamate (B1630785) and GABA to understand its therapeutic effects. drugbank.comnih.govgoogle.com

Theoretical and Computational Chemistry Approaches

Molecular Docking and Ligand-Target Interaction Prediction with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Calcium Bis(formyl Homotaurine), docking studies have been instrumental in exploring its potential interactions with various biological macromolecules, shedding light on its mechanism of action.

Research has shown that acamprosate (B196724) exhibits binding affinity with several key proteins. Docking studies have revealed that acamprosate can interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. ceon.rsnih.gov Specifically, studies have pointed to a spermidine-sensitive binding site on the NMDA receptor complex as a potential target for acamprosate. nih.gov The interaction is thought to be allosteric rather than direct competition with the primary ligand binding sites. nih.govnih.gov

Further in silico investigations have explored the binding of acamprosate to other receptors and proteins. For instance, docking results have indicated a considerable binding affinity of acamprosate with Bcl-2, Mcl-1, EGFR, and mTOR proteins, which are implicated in cellular survival and proliferation pathways. researchgate.net Another study identified acamprosate as having a high degree of interaction with multiple stroke-related genes, suggesting a potential synergistic effect. nih.gov

The binding energies and interaction types predicted by these docking studies provide valuable hypotheses for experimental validation and a deeper understanding of the pharmacological profile of Calcium Bis(formyl Homotaurine).

Table 1: Predicted Binding Affinities of Acamprosate with Various Biological Targets

| Target Protein | Docking Score (kcal/mol) | Predicted Interaction Type | Reference |

| NMDA Receptor (GluN1/GluN2B) | Not explicitly quantified in the provided text, but described as "good docking results". ceon.rs | Allosteric modulation. nih.govnih.gov | ceon.rsnih.govnih.gov |

| IL-6 | -7.0 | Not specified | nih.gov |

| COX-2 | -9.2 | Not specified | nih.gov |

| Bcl-2 | Not explicitly quantified in the provided text, but described as "considerable binding affinity". researchgate.net | Not specified | researchgate.net |

| Mcl-1 | Not explicitly quantified in the provided text, but described as "considerable binding affinity". researchgate.net | Not specified | researchgate.net |

| EGFR | Not explicitly quantified in the provided text, but described as "considerable binding affinity". researchgate.net | Not specified | researchgate.net |

| mTOR | Not explicitly quantified in the provided text, but described as "considerable binding affinity". researchgate.net | Not specified | researchgate.net |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity/Basicity

Quantum chemical calculations offer a fundamental understanding of the electronic properties of Calcium Bis(formyl Homotaurine). These methods can predict various molecular properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the acidity or basicity of different functional groups.

The pKa of a molecule, a measure of its acidity, is a critical parameter influencing its ionization state at physiological pH. For acamprosate, the sulfonic acid group is highly acidic, with a predicted pKa of approximately -0.88, indicating that it will be deprotonated and exist as an anion under most physiological conditions. drugbank.comnih.gov The amide proton is significantly less acidic. The physiological charge of acamprosate is -1. drugbank.com

Table 2: Calculated Physicochemical Properties of Acamprosate

| Property | Value | Source |

| pKa (Strongest Acidic) | -0.88 | Chemaxon drugbank.com |

| pKa (Strongest Basic) | -1.5 | Chemaxon drugbank.com |

| Physiological Charge | -1 | Chemaxon drugbank.com |

| Polar Surface Area | 83.47 Ų | Chemaxon drugbank.com |

These calculations are crucial for understanding how the molecule will interact with its environment, including its solubility, permeability, and potential to form hydrogen bonds with biological targets.

Molecular Dynamics Simulations of Calcium Bis(formyl Homotaurine) Behavior in Aqueous and Lipid Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecules over time, allowing researchers to observe their conformational changes and interactions within different environments. Simulating Calcium Bis(formyl Homotaurine) in aqueous and lipid environments can reveal key aspects of its behavior relevant to its absorption and distribution in the body.

In aqueous solution, MD simulations can illustrate how the molecule interacts with water molecules, influencing its solubility. Given its high aqueous solubility, these simulations would likely show strong hydrogen bonding between the sulfonate and formyl groups of acamprosate and the surrounding water molecules. sdu.dkirost.ir

Simulations in a lipid bilayer environment, which mimics a cell membrane, are particularly important for understanding its permeability. As a compound with low permeability, MD simulations can help to visualize the energy barriers it faces when attempting to cross the nonpolar lipid core of the membrane. researchgate.netgoogle.com These simulations can provide insights into the preferential pathways for its limited transport across biological membranes, which is thought to be primarily through the paracellular route. sdu.dkresearchgate.net

In Silico Prediction and Modeling of ADME (Absorption, Distribution, Metabolism, Excretion) Properties in General Biological Systems

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are computational tools that predict the pharmacokinetic properties of a drug candidate. These models are built on large datasets of experimental data and use various algorithms to estimate how a molecule will be processed by the body.

For Calcium Bis(formyl Homotaurine), in silico models can predict key ADME parameters:

Absorption: Acamprosate has low oral bioavailability (around 11%), which is consistent with its classification as a Biopharmaceutics Classification System (BCS) Class III compound (high solubility, low permeability). nih.govgoogle.com In silico models can help to rationalize this by predicting low passive permeability across the gastrointestinal tract.

Distribution: The volume of distribution of acamprosate is relatively small. drugbank.com In silico models can estimate this based on the molecule's physicochemical properties, such as its polarity and size. Protein binding is negligible, which can also be predicted by these models. nih.govdrugbank.com

Metabolism: Acamprosate is not metabolized in the body. nih.govdrugbank.com In silico metabolism prediction tools would likely show no significant metabolic liabilities for this compound.

Excretion: The primary route of elimination is through the kidneys as unchanged drug. nih.govdrugbank.com In silico models can predict renal clearance based on the molecule's properties. It has been shown to be a substrate for the organic anion transporter 1 (OAT1), which can be incorporated into more advanced PBPK (physiologically based pharmacokinetic) models. researchgate.net

Table 3: Predicted and Experimental ADME Properties of Acamprosate

| ADME Parameter | Predicted/Experimental Value | Reference |

| Oral Bioavailability | ~11% (experimental) | nih.govdrugbank.com |

| Protein Binding | Negligible (experimental) | nih.govdrugbank.com |

| Metabolism | Not metabolized (experimental) | nih.govdrugbank.com |

| Primary Excretion Route | Renal (experimental) | nih.govdrugbank.com |

| Permeability Class (BCS) | Class III (low permeability) | google.com |

Conformation Analysis and Exploration of Conformational Landscapes

Conformation analysis involves studying the different three-dimensional arrangements of a molecule that can be interconverted by rotation around single bonds. The conformational landscape of a molecule describes the relative energies of these different conformations.

For Calcium Bis(formyl Homotaurine), the flexibility of the propane (B168953) chain allows for a range of possible conformations. drugbank.com Understanding the preferred conformations in different environments (e.g., in aqueous solution versus bound to a receptor) is crucial for understanding its biological activity. The conformational state of a ligand can significantly impact its binding affinity to a target protein. Computational methods can be used to explore this landscape and identify low-energy, and therefore more probable, conformations. This information can be used to refine molecular docking studies and provide a more accurate picture of the ligand-receptor interaction. The conformational landscape can also be modulated by interactions with other molecules, which can be explored through advanced simulation techniques. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Preclinical Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

While specific QSAR models for the preclinical effects of Calcium Bis(formyl Homotaurine) are not extensively detailed in the public domain, the principles of QSAR can be applied to understand its activity. For example, a QSAR study could explore how variations in the structure of homotaurine analogs affect their ability to modulate NMDA receptor activity. Key descriptors in such a model might include molecular size, lipophilicity (LogP), and electronic properties of the substituents.

The development of a robust QSAR model for acamprosate and related compounds would require a dataset of molecules with experimentally determined activities. Such a model could then be used to virtually screen new chemical entities and prioritize them for synthesis and further testing, potentially leading to the discovery of novel therapeutic agents with improved properties.

Future Directions and Emerging Research Avenues

Exploration of Novel Analogues and Derivatives of Formyl Homotaurine for Mechanistic Probing

To fully elucidate the structure-activity relationship of Calcium Bis(formyl Homotaurine), the synthesis and evaluation of novel analogues and derivatives are paramount. The formyl group, in particular, serves as a reactive handle for chemical modification. nih.gov Strategies involving the reaction of the formyl group with methylene (B1212753) active compounds, amines, and Wittig reagents can be employed to generate a library of new derivatives. nih.gov

One promising approach involves the creation of aminopropylsulfonamides inspired by homotaurine to explore different biological activities, such as anti-amyloidogenic effects. stanford.edu Although initial studies with a specific library of homotaurine-inspired compounds did not show anti-amyloidogenic activity, the methodology provides a solid foundation for future exploration. stanford.edu Furthermore, the development of cyclic analogues, such as β-sultams and γ-sultuins, could offer insights into the conformational requirements for biological activity and potentially enhance the lipophilic character of the molecule, which may improve its pharmacokinetic properties. drugbank.com The synthesis of 1-substituted homotaurines from α,β-unsaturated nitriles is another established method that could be adapted to create a diverse set of formyl homotaurine derivatives for comprehensive mechanistic studies. researchgate.net

| Derivative Class | Synthetic Approach | Potential Research Focus | Reference |

| Aminopropylsulfonamides | Reaction with primary and secondary amines | Exploring alternative biological targets | stanford.edu |

| Cyclic Analogues (β-sultams, γ-sultuins) | Intramolecular cyclization | Investigating conformational requirements and lipophilicity | drugbank.com |

| Substituted Porphyrins | Reaction of formyl groups with methylene active compounds | Creating complex systems for targeted delivery or imaging | nih.gov |

| Coumarin Derivatives | Duff reaction to introduce a formyl group, followed by condensation | Exploring antioxidant and other biological activities | researchgate.net |

| 1-Substituted Homotaurines | Michael addition to α,β-unsaturated nitriles | Systematic evaluation of substituent effects on activity | researchgate.net |

Development of Advanced Methodologies for Biological Interaction Investigation

Understanding the precise molecular interactions of Calcium Bis(formyl Homotaurine) within a biological system requires the application of advanced analytical techniques. Traditional methods can be supplemented with cutting-edge approaches to provide a more dynamic and detailed picture of its binding partners and mechanisms.

Single-molecule methods, such as single-molecule FRET, are particularly well-suited for studying interactions with conformationally flexible targets like disordered proteins. nih.gov Native mass spectrometry has also emerged as a powerful tool for probing protein-small molecule interactions with high speed and sensitivity, even for large protein complexes. acs.org This technique can provide information on binding stoichiometry, thermodynamics, and allosteric regulation. acs.org

Another innovative approach is thermal proteome profiling (TPP), which can identify the protein targets of a small molecule on a proteome-wide scale by observing changes in protein thermal stability upon ligand binding. acs.org For a more spatially resolved understanding of interactions within the cellular environment, techniques like protein proximity labeling can map interactions within a few nanometers of a target protein. sigmaaldrich.com

| Methodology | Principle | Application to Formyl Homotaurine Research | Reference |

| Single-Molecule Methods | Observing individual molecular events to avoid ensemble averaging | Characterizing interactions with dynamic or disordered proteins | nih.gov |

| Native Mass Spectrometry | Analyzing intact protein-ligand complexes in the gas phase | Determining binding affinity, stoichiometry, and kinetics | acs.org |

| Thermal Proteome Profiling (TPP) | Measuring changes in protein thermal stability upon ligand binding | Unbiased, proteome-wide target identification | acs.org |

| Drug Affinity Responsive Target Stability (DARTS) | Assessing changes in protease susceptibility of a protein upon ligand binding | Identifying target proteins without the need for labeling the small molecule | researchgate.net |

| Stability of Proteins from Rates of Oxidation (SPROX) | Measuring changes in methionine oxidation rates upon ligand binding | An alternative method to detect ligand-induced stability changes | researchgate.net |

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

A systems biology approach, which integrates multiple layers of biological data, is essential for a holistic understanding of the effects of Calcium Bis(formyl Homotaurine). drugs.commdpi.com This involves combining high-throughput "omics" data, such as transcriptomics, proteomics, and metabolomics, to construct a comprehensive model of the compound's biological impact. drugs.comnih.gov

By analyzing changes in protein-protein interaction (PPI) networks following treatment with the compound, researchers can identify key pathways and molecular machines that are modulated. drugs.commdpi.com This approach can help to move beyond a single-target mechanism and reveal a more complex and interconnected network of effects. academicjournals.org Such an integrated understanding is crucial for identifying potential biomarkers of response and for predicting both on-target and off-target effects. nih.gov

Elaboration of Theoretical Frameworks for Predicting Biological Activity of Related Compounds

The development of robust theoretical and computational models can significantly accelerate the discovery and optimization of new compounds related to formyl homotaurine. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can establish a mathematical correlation between the chemical structure of a molecule and its biological activity. wikipedia.org Advanced methodologies like 3D-SPECTRAL-SAR can provide insights into the electrophilic interactions that govern binding. wikipedia.org

Machine learning and deep learning approaches are also becoming increasingly powerful in predicting the bioactivity of small molecules. stanford.edunih.gov By training models on large datasets of known drug-target interactions, it is possible to predict the potential targets and activities of novel compounds with increasing accuracy. mdpi.comrsc.org These in silico methods can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. academicjournals.org

| Modeling Approach | Description | Potential Application | Reference |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity | Predicting the activity of new formyl homotaurine analogues | academicjournals.orgwikipedia.org |

| Machine Learning/Deep Learning | Uses algorithms to learn from large chemical and biological datasets | Predicting off-target effects and identifying novel therapeutic applications | stanford.edumdpi.comnih.gov |

| Consensus Modeling | Combines multiple independent models to improve prediction accuracy | Increasing the reliability of bioactivity predictions | rsc.org |

Further Research into the Role of Calcium Coordination in Biological Activity and Delivery Mechanisms

The presence of calcium in Calcium Bis(formyl Homotaurine) suggests that the cation may play a crucial role in the compound's biological activity and delivery. Research on the structurally similar compound acamprosate (B196724) (calcium acetylhomotaurinate) has led to a "calcium hypothesis," which posits that calcium itself is the active moiety responsible for the observed therapeutic effects. nih.govwikipedia.org Studies have shown that calcium salts can produce acamprosate-like effects, while the sodium salt of the organic component is inactive in some models. nih.gov

Future research should therefore focus on dissecting the specific contribution of the calcium ion in Calcium Bis(formyl Homotaurine). This includes investigating whether the compound acts as a delivery vehicle for calcium, or if the coordination of calcium to the formyl homotaurine molecule is essential for its interaction with biological targets. It has been suggested that acamprosate may modulate calcium signaling pathways by inhibiting NMDA receptors and voltage-gated calcium channels (VGCCs), thereby reducing intracellular calcium overload. Similar investigations into Calcium Bis(formyl Homotaurine) could reveal important aspects of its mechanism of action. researchgate.net Understanding the role of calcium is critical for optimizing the formulation and delivery of this compound to enhance its therapeutic efficacy. drugbank.compatsnap.com

Q & A

Basic: What analytical techniques are critical for characterizing Calcium Bis(formyl Homotaurine) and its isotopic analogs?

Answer:

Characterization relies on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For isotopic analogs like Calcium Bis(formyl Homotaurine)-d₁₂, deuterium labeling allows precise tracking of metabolic pathways using ¹H NMR (δ = 13.50–13.96 ppm for formyl groups) and ¹³C NMR (δ = 247.0–298.9 ppm) . MS confirms molecular weight (e.g., 384.5 g/mol for the deuterated form) and isotopic purity. Stability assessments under storage conditions (e.g., room temperature) are essential for reproducibility .

Advanced: How do researchers resolve contradictions in clinical trial outcomes for alcohol dependence treatment?

Answer:

Discrepancies in efficacy (e.g., relapse prevention rates) require meta-analyses of trial parameters:

- Dosage variations : Early trials used 1.3–2 g/day .

- Patient stratification : Heterogeneity in alcohol dependence severity or genetic factors (e.g., GABA receptor polymorphisms) may explain outcome differences .

- Endpoint definitions : Relapse criteria (e.g., alcohol consumption thresholds) must be standardized. Cross-referencing with acamprosate trials (the parent drug) can isolate Calcium Bis(formyl Homotaurine)-specific effects .

Basic: What is the molecular mechanism linking Calcium Bis(formyl Homotaurine to GABAergic signaling?

Answer:

The compound acts as a GABA-A receptor agonist, modulating neuronal hyperexcitability in alcohol withdrawal. In vitro studies show it reverses Aβ-induced long-term potentiation (LTP) inhibition in rat hippocampus via GABA-A activation, suggesting dual therapeutic roles in alcohol dependence and neuroprotection . Structural analogs (e.g., acamprosate) share this mechanism but differ in sulfonate group interactions .

Advanced: What preclinical models evaluate neuroprotective effects beyond alcohol dependence?

Answer:

- In vitro : Neuronal cultures treated with Aβ peptides assess protection against neurotoxicity .

- Transgenic models : hAPP-TgCRND8 mice show dose-dependent Aβ reduction in brain tissue .

- Behavioral assays : Cognitive tests (e.g., Morris water maze) in mild cognitive impairment (MCI) models validate efficacy . Methodological consistency in Aβ quantification (e.g., CSF vs. tissue sampling) is critical .

Basic: How is synthesis optimized for research-grade Calcium Bis(formyl Homotaurine)?

Answer:

Synthesis focuses on:

- Purity control : Avoid acamprosate contamination via HPLC with UV detection .

- Isotopic labeling : Deuterated forms require anhydrous conditions to prevent hydrogen-deuterium exchange .

- Crystallization : THF solvent retention in crystal lattices (observed in bis(formyl) complexes) impacts stability .

Advanced: How do structural modifications alter pharmacokinetics of homotaurine derivatives?

Answer:

- Formyl vs. acetyl groups : Formyl derivatives exhibit higher blood-brain barrier permeability due to reduced polarity .

- Calcium coordination : Enhances solubility but may delay gastric absorption. Comparative pharmacokinetic studies using deuterated analogs track bioavailability .

- Sulfonate stability : pH-dependent degradation in the GI tract requires enteric coatings in formulation studies .

Basic: What in vitro assays assess neurotransmitter modulation efficacy?

Answer:

- Electrophysiology : Patch-clamp recordings of GABA-A currents in hippocampal neurons .

- Calcium imaging : Measure intracellular Ca²⁺ flux in response to ethanol exposure .

- Receptor binding assays : Competitive displacement of ³H-muscimol quantifies GABA-A affinity .

Advanced: How to differentiate therapeutic effects from acamprosate in study designs?

Answer:

- Impurity profiling : Quantify Calcium Bis(formyl Homotaurine) in acamprosate batches using LC-MS .

- Dose-response comparisons : Parallel trials with matched molar doses isolate structure-activity differences .

- Biomarker analysis : CSF GABA levels or Aβ40/42 ratios distinguish mechanisms in dual-pathology models .

Basic: How is stability ensured in experimental formulations?

Answer:

- Storage : Long-term stability at room temperature is validated via accelerated degradation studies (40°C/75% RH) .

- Excipient compatibility : Avoid buffers with phosphate or citrate, which may displace calcium .

- Analytical monitoring : Periodic NMR and HPLC checks detect hydrolytic degradation of sulfonate groups .

Advanced: What challenges arise in translating preclinical findings to heterogeneous populations?

Answer:

- Genetic variability : GWAS identifies subgroups with altered GABA-A receptor subunit expression .

- Comorbidities : Alzheimer’s or liver disease may alter metabolism, requiring stratified randomization .

- Endpoint alignment : Preclinical cognitive metrics (e.g., LTP) must correlate with clinical scales (e.g., ADAS-Cog) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.